N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 514217-71-1
VCID: VC8650671
InChI: InChI=1S/C17H15F3N4OS/c1-10-8-13(17(18,19)20)23-24(10)9-14(25)21-16-22-15(11(2)26-16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,21,22,25)
SMILES: CC1=CC(=NN1CC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C(F)(F)F
Molecular Formula: C17H15F3N4OS
Molecular Weight: 380.4 g/mol

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

CAS No.: 514217-71-1

Cat. No.: VC8650671

Molecular Formula: C17H15F3N4OS

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide - 514217-71-1

Specification

CAS No. 514217-71-1
Molecular Formula C17H15F3N4OS
Molecular Weight 380.4 g/mol
IUPAC Name N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Standard InChI InChI=1S/C17H15F3N4OS/c1-10-8-13(17(18,19)20)23-24(10)9-14(25)21-16-22-15(11(2)26-16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,21,22,25)
Standard InChI Key WFNIFBXDMCORBL-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C(F)(F)F
Canonical SMILES CC1=CC(=NN1CC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The compound features a central acetamide backbone linking two heterocyclic systems: a 5-methyl-4-phenylthiazole and a 5-methyl-3-(trifluoromethyl)pyrazole. The thiazole ring (C₃H₂NS) at position 2 of the acetamide is substituted with a methyl group at position 5 and a phenyl group at position 4. The pyrazole ring (C₃H₂N₂) at the acetamide’s α-position contains a methyl group at position 5 and a trifluoromethyl (-CF₃) group at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration .

Table 1: Key Structural Features

FeaturePositionRole
Thiazole ring2Enhances binding to biological targets
Phenyl group4 (thiazole)Modulates steric interactions
Trifluoromethyl group3 (pyrazole)Improves pharmacokinetic properties
Methyl groups5 (both rings)Reduce oxidative metabolism

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous acetamide derivatives are typically synthesized via nucleophilic substitution. For example, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide reacts with heterocyclic thiols or amines under basic conditions . Applying this methodology, the pyrazole moiety could be introduced by reacting 2-chloroacetamide intermediates with 5-methyl-3-(trifluoromethyl)-1H-pyrazole.

Critical Reaction Parameters

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Base: Potassium carbonate or triethylamine

  • Temperature: 60–80°C

  • Yield: 50–70% (estimated based on similar reactions)

Biological Activity and Mechanisms

Anticancer Activity

N-(5-methyl-4-phenylthiazol-2-yl)acetamide derivatives demonstrate selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 23.30 ± 0.35 mM) . The trifluoromethyl group in the pyrazole ring could enhance apoptosis induction by stabilizing interactions with cellular targets like tubulin or kinases .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Reference
4c (thiazole-tetrazolylthio acetamide)A549 cells23.30 ± 0.35 mM
ACT-709478 (Apinocaltamide)T-type Ca²⁺ channels0.12 μM
GPR17 modulator (Patent EP2850068B1)GPR17Not reported

Calcium Channel Modulation

Apinocaltamide, a pyrazole-acetamide derivative, inhibits T-type calcium channels (IC₅₀ = 0.12 μM) . The trifluoromethyl group in N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide may similarly influence ion channel binding, suggesting potential applications in epilepsy or neuropathic pain .

Future Directions

  • In vitro screening: Prioritize assays for GPR17 agonism/antagonism and calcium channel activity .

  • Structural analogs: Explore replacing the phenyl group with halogenated aromatics to enhance target selectivity .

  • Toxicology studies: Assess hepatic and renal safety profiles in preclinical models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator